molecular formula C11H12N2 B106083 2,3,6-Trimethylquinoxaline CAS No. 17635-21-1

2,3,6-Trimethylquinoxaline

Cat. No. B106083
CAS RN: 17635-21-1
M. Wt: 172.23 g/mol
InChI Key: GQRWKGBOBWHKHP-UHFFFAOYSA-N
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Description

2,3,6-Trimethylquinoxaline is a chemical compound with the molecular formula C11H12N2 . It has an average mass of 172.226 Da and a monoisotopic mass of 172.100052 Da .


Synthesis Analysis

The synthesis of 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione was achieved by the action of iodomethane on 6-methylquinoxaline-2,3(1H,4H)-dione . The synthesis of quinoxalines has been extensively studied for the last two decades .


Molecular Structure Analysis

The 2,3,6-Trimethylquinoxaline molecule contains a total of 26 bonds. There are 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring . The computed bond lengths, bond angles, and dihedral angles are given in the referenced paper .


Physical And Chemical Properties Analysis

2,3,6-Trimethylquinoxaline has a density of 1.1±0.1 g/cm3, a boiling point of 277.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 49.6±3.0 kJ/mol and a flash point of 113.6±17.2 °C . The index of refraction is 1.606, and the molar refractivity is 54.8±0.3 cm3 .

Scientific Research Applications

Molecular Structure and Theoretical Studies

  • Molecular Structure Analysis

    The molecular structure of 2,6,7-trimethyl-3-p-tolylquinoxaline, a compound related to 2,3,6-Trimethylquinoxaline, was analyzed using X-ray crystallography. This study provided insights into the planarity of the quinoxaline ring system and the dihedral angles within the molecule, which are crucial for understanding its chemical behavior (Ibrahim et al., 2015).

  • Density Functional Theory (DFT) Applications

    DFT studies have been applied to similar compounds to 2,3,6-Trimethylquinoxaline, like 2,6,7-trimethyl-3-p-tolylquinoxaline, for understanding their electronic properties, such as Highest Occupied Molecular Orbitals (HOMO) and Lowest Unoccupied Molecular Orbitals (LUMO). These studies help in predicting the reactivity and stability of these molecules (Ibrahim et al., 2015).

Applications in Energy Technology

  • Use in Non-Aqueous Redox Flow Batteries: 2,3,6-Trimethylquinoxaline has been evaluated as an anolyte in redox flow batteries. This application utilizes its chemical stability and solubility properties to enhance the performance of energy storage devices (Kaur et al., 2015).

Synthetic Chemistry and Material Science

  • Photocyclisation Studies

    The photocyclisation of 2-benzoyl-3,6,7-trimethylquinoxaline, a related compound to 2,3,6-Trimethylquinoxaline, has been studied. This process results in the formation of indoloquinoxalines, which are of interest in material science for their color properties and potential applications in dye and pigment industries (Atfah et al., 1990).

  • Oxidation Studies for Compound Synthesis

    Studies have explored the oxidation of 2,3,6-trimethylphenol, a structurally similar compound to 2,3,6-Trimethylquinoxaline, for the synthesis of trimethylbenzoquinone, a key intermediate in the production of vitamin E. This showcases the relevance of such compounds in pharmaceutical synthesis (Hu et al., 2017).

Biomedical Research

  • Neuroprotective Potential: The neuroprotective effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, a compound structurally related to 2,3,6-Trimethylquinoxaline, were studied in a rat model. This research holds potential implications for treating cerebral ischemia and reperfusion injuries, indicating a biomedical application of such compounds (Kryl'skii et al., 2021).

Safety And Hazards

2,3,6-Trimethylquinoxaline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2,3,6-trimethylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-4-5-10-11(6-7)13-9(3)8(2)12-10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRWKGBOBWHKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N=C2C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066231
Record name Quinoxaline, 2,3,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trimethylquinoxaline

CAS RN

17635-21-1
Record name 2,3,6-Trimethylquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17635-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoxaline, 2,3,6-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017635211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline, 2,3,6-trimethyl-
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Record name Quinoxaline, 2,3,6-trimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-trimethylquinoxaline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
FR Brushett, JT Vaughey… - Advanced Energy …, 2012 - Wiley Online Library
A non‐aqueous lithium‐ion redox flow battery employing organic molecules is proposed and investigated. 2,5‐Di‐tert‐butyl‐1,4‐bis(2‐methoxyethoxy)benzene and a variety of …
Number of citations: 417 onlinelibrary.wiley.com
AP Kaur, NE Holubowitch, S Ergun, CF Elliott… - Energy …, 2015 - Wiley Online Library
A phenothiazine derivative with high solubility in carbonate solvents containing lithium salts showed extensive overcharge protection and, as a result, has been evaluated as a catholyte …
Number of citations: 136 onlinelibrary.wiley.com
AP Kaur, NE Holubowitch, S Ergun, CF Elliott… - Energy …, 2015 - Wiley Online Library
Redox Flow Batteries worth their Salt: Our current electrical grid is predicted to become unstable if solar and wind power rise to supply more than 20% of its energy—the amount that we …
Number of citations: 4 onlinelibrary.wiley.com
EV Carino, CE Diesendruck, JS Moore, LA Curtiss… - RSC Advances, 2015 - pubs.rsc.org
Electrochemical and density functional studies demonstrate that coordination of electrolyte constituents to quinoxalines modulates their electrochemical properties. Quinoxalines are …
Number of citations: 35 pubs.rsc.org
M Zhu, H Tian, S Chen, W Xue, Y Wang, H Lu, T Li… - Journal of …, 2022 - Elsevier
Herein, we report a cobalt N,N-bidentate complex catalyzed reductive formylation of N-heteroarenes for the generation of N-formyltetrahydroquinoline (FTHQ) derivatives, formic acid …
Number of citations: 3 www.sciencedirect.com
S Chen, W Xue, C Tang - ChemSusChem, 2022 - Wiley Online Library
An easily prepared core‐shell heterogeneous nanocobalt catalyst was reported, which could achieve selective reduction of N‐heteroarenes with ammonia borane under mild conditions …
JK Lanquist, GJ Stacey - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
N-Oxides of quinoxalines bearing alkyl, aralkyl, or aryl groups in the 2-and 3-positions are prepared. Steric hindrance to N-oxidation is caused by isopropyl or aryl groups, and by …
Number of citations: 74 pubs.rsc.org
D Panja, B Paul, B Balasubramaniam, RK Gupta… - Catalysis …, 2020 - Elsevier
A nitrogen doped carbon supported cobalt catalyzed efficient synthesis of imines and quinoxaline motifs is reported. Co(OAc) 2 -Phen/Carbon-800 (Co-phen/C-800) showed the …
Number of citations: 26 www.sciencedirect.com
JA Kowalski, L Su, JD Milshtein, FR Brushett - Current opinion in chemical …, 2016 - Elsevier
Cost-effective electrochemical energy storage will play a critical role as society transitions to a sustainable energy economy. Nonaqueous flow batteries employing redox active organic …
Number of citations: 123 www.sciencedirect.com
NI Rtishchev, AV Selitrennikov - Russian journal of general chemistry, 2004 - Springer
Photophysical properties and photochemical activity of 6-X-5-nitroquinoxalines with electron-donor substituents (X = H, CH 3 , Cl, OC 2 H 5 , NH 2 ) ortho to the nitro group were studied. …
Number of citations: 3 link.springer.com

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